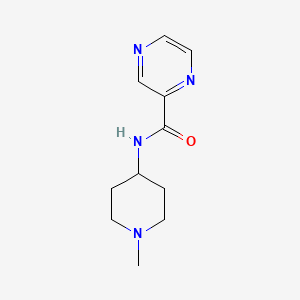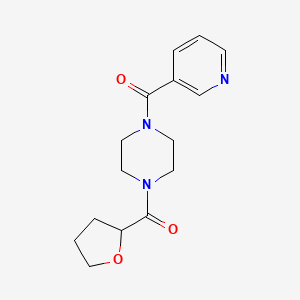
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
描述
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research applications. It is a heterocyclic compound that contains both a pyridine and piperazine ring, as well as a tetrahydrofuran group. TFP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves its ability to interact with various ion channels and receptors. Specifically, it has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been found to interact with the transient receptor potential (TRP) channels, which are involved in the sensation of pain and temperature.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of voltage-gated calcium channels, and the activation of TRP channels. It has also been found to have antioxidant properties and to be able to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors. This makes it a valuable tool for studying the function of these proteins in various biological processes. However, one limitation of using this compound is that it can have off-target effects on other proteins, which can complicate experimental results.
未来方向
There are several future directions for the use of 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to have neuroprotective properties and to be able to improve cognitive function in animal models of Alzheimer's disease. Another future direction is the development of more selective this compound analogs that can target specific ion channels and receptors with greater precision.
科学研究应用
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been found to be a useful tool for studying the function of various ion channels and receptors, as well as for investigating the mechanisms of action of various drugs.
属性
IUPAC Name |
oxolan-2-yl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1,3,5,11,13H,2,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKRCJGXMYWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



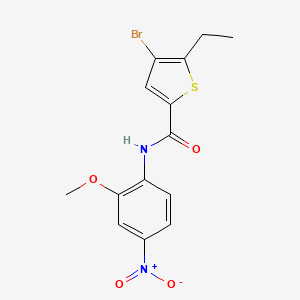
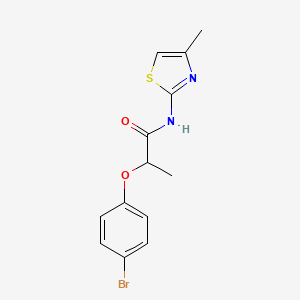
![2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4180663.png)
![2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4180665.png)
![4-[(2-furoylamino)methyl]benzoic acid](/img/structure/B4180671.png)
![N-cyclopentyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4180678.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4180680.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)
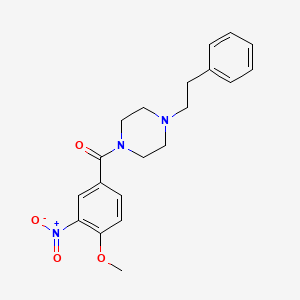
![N-[3-(acetylamino)phenyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4180719.png)

![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)

